2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
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Overview
Description
2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide typically involves the reaction of 4-amino-1,2,5-oxadiazole with acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as toluene at a temperature range of 0-5°C. The mixture is stirred for a specific duration, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and advanced purification techniques to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sulfuric acid.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole compounds.
Scientific Research Applications
2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and energetic materials
Mechanism of Action
The mechanism of action of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide can be compared with other similar compounds, such as:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its energetic properties and used in the development of insensitive energetic materials.
2-Amino-1,3,4-oxadiazole derivatives: Explored for their potential as anti-infective agents.
1,2,4-Oxadiazolone derivatives:
Properties
Molecular Formula |
C4H6N4O2 |
---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
2-(4-amino-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C4H6N4O2/c5-3(9)1-2-4(6)8-10-7-2/h1H2,(H2,5,9)(H2,6,8) |
InChI Key |
GAHKIBDMUBOJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NON=C1N)C(=O)N |
Origin of Product |
United States |
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